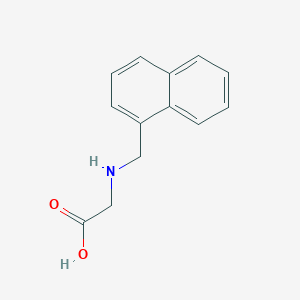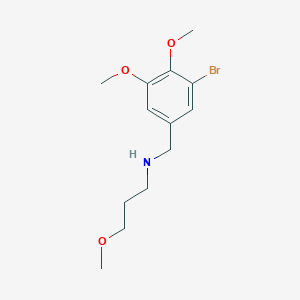
(Cinnamylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cinnamylamino)acetic acid, also known as CAAA, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of cinnamic acid derivatives and has been found to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (Cinnamylamino)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a crucial role in inflammation and immune response. This compound also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been shown to reduce oxidative stress and improve mitochondrial function in cells. Additionally, this compound has been found to enhance insulin sensitivity and glucose uptake in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Cinnamylamino)acetic acid in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. However, one limitation is that this compound may have off-target effects on other signaling pathways in the body, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on (Cinnamylamino)acetic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound, which could lead to the discovery of new signaling pathways and drug targets. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for clinical trials in the future.
Métodos De Síntesis
The synthesis of (Cinnamylamino)acetic acid can be achieved through various methods, including the reaction of cinnamic acid with glycine ethyl ester, followed by hydrogenation and hydrolysis. Another method involves the reaction of cinnamic acid with ethylenediamine, followed by reduction and hydrolysis. Both methods result in the formation of this compound, which can be purified through crystallization or chromatography.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of (Cinnamylamino)acetic acid have been studied extensively in recent years. One study showed that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that this compound has anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-[[(E)-3-phenylprop-2-enyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-12-8-4-7-10-5-2-1-3-6-10/h1-7,12H,8-9H2,(H,13,14)/b7-4+ |
Clave InChI |
YSBURYLCYVEEJH-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CNCC(=O)O |
SMILES |
C1=CC=C(C=C1)C=CCNCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)

![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)


![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)

![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)